molecular formula C16H25N3O7S B613650 Boc-Met-Gly-OSu CAS No. 23446-04-0

Boc-Met-Gly-OSu

Cat. No.: B613650
CAS No.: 23446-04-0
M. Wt: 403.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Met-Gly-OSu, also known as tert-butoxycarbonyl-methionyl-glycine N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of methionine and glycine, protected by a tert-butoxycarbonyl group and activated by an N-hydroxysuccinimide ester. This compound is valuable in organic synthesis due to its stability and reactivity, making it an essential reagent in the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met-Gly-OSu typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl group, followed by the formation of an ester bond with glycine and activation with N-hydroxysuccinimide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and coupling agents like dicyclohexylcarbodiimide to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Met-Gly-OSu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Met-Gly-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Met-Gly-OSu is unique due to its combination of methionine and glycine, which provides specific properties and reactivity in peptide synthesis. The presence of both amino acids allows for the formation of peptides with distinct sequences and functionalities, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHANOSBXQUTAT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126922
Record name 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23446-04-0
Record name 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23446-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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